2-(2-thiazolyl)Cyclobutanamine

chemical structure positional isomerism procurement verification

2-(2-Thiazolyl)cyclobutanamine (CAS 933713-04-3) is a structurally differentiated heterocyclic building block: the 2-position amine connectivity on the cyclobutane ring provides a distinct geometry, hydrogen-bonding profile, and spatial orientation compared to 1-position amine analogs. Supported by benzothiazole-cyclobutylamine precedent as histamine-3 receptor ligand scaffolds, this compound enables rational SAR exploration and tool-compound development where amine geometry matters. Its primary amine serves as a versatile conjugation handle. Specification adherence to CAS 933713-04-3 is critical; generic substitution with positional isomers is scientifically invalid and will compromise experimental reproducibility. Ideal for hit-to-lead medicinal chemistry, antimicrobial SAR programs, and multi-step organic synthesis where predicted pKa ~9.97, bp ~256°C, and density ~1.23 g/cm³ inform reaction and purification design.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 933713-04-3
Cat. No. B13787992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-thiazolyl)Cyclobutanamine
CAS933713-04-3
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CC(C1C2=NC=CS2)N
InChIInChI=1S/C7H10N2S/c8-6-2-1-5(6)7-9-3-4-10-7/h3-6H,1-2,8H2
InChIKeyXUEABXITWAMPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-thiazolyl)Cyclobutanamine (CAS 933713-04-3) - Key Physical Properties and Chemical Class


2-(2-Thiazolyl)cyclobutanamine (CAS 933713-04-3) is a heterocyclic amine consisting of a cyclobutane ring bearing an amine group at the 1-position and a 2-thiazolyl substituent at the 2-position, with molecular formula C₇H₁₀N₂S and molecular weight 154.23 g/mol . The compound has predicted physicochemical parameters including a boiling point of 256.1±33.0 °C, density of 1.229±0.06 g/cm³, and pKa of 9.97±0.40 . It is commercially available as a building block from several research chemical suppliers. A comprehensive review of the published scientific and patent literature (up to April 2026) indicates that no peer-reviewed research articles or patents specifically describing the synthesis or biological evaluation of 2-(2-thiazolyl)cyclobutanamine have been identified in the public domain. The evidence in this guide is therefore based on physicochemical properties, class-level inference from structurally related compounds, and identified procurement differentiation factors.

Why 2-(2-thiazolyl)Cyclobutanamine (CAS 933713-04-3) Cannot Be Assumed Interchangeable with Other Thiazolyl-Cyclobutanamines


Thiazolyl-cyclobutanamine derivatives constitute a structural class with multiple positional isomers and substitution variants that exhibit fundamentally different chemical and biological properties. The position of the amine group on the cyclobutane ring relative to the thiazole substituent (1-amine vs. 2-amine connectivity) determines the compound's three-dimensional geometry, hydrogen bonding capacity, and subsequent interactions with biological targets. Additionally, substitution on the thiazole ring (e.g., 4-methyl, 4,5-dimethyl) introduces further electronic and steric alterations. Consequently, generic substitution among thiazolyl-cyclobutanamine analogs without experimental validation of equivalence in the specific application context is scientifically unjustified. Procurement specifications must be exact: 2-(2-thiazolyl)cyclobutanamine (CAS 933713-04-3) is structurally distinct from 1-(1,3-thiazol-2-yl)cyclobutan-1-amine [1], 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine [2], and other positional isomers.

Quantitative Differentiation Evidence for 2-(2-thiazolyl)Cyclobutanamine (CAS 933713-04-3) vs. Structural Analogs


Structural Distinction: 2-Position Amine Connectivity vs. 1-Position Amine Analogs

2-(2-Thiazolyl)cyclobutanamine (CAS 933713-04-3) is defined by amine substitution at the 2-position of the cyclobutane ring. This structural feature creates a distinct compound from 1-position amine analogs such as 1-(1,3-thiazol-2-yl)cyclobutan-1-amine hydrochloride (CAS 1909306-59-7) and 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS 1303845-63-7) [1][2]. The 2-position amine connectivity influences the molecular conformation, steric accessibility, and hydrogen bonding geometry, which are critical determinants of molecular recognition and biological target engagement [3].

chemical structure positional isomerism procurement verification

Physicochemical Differentiation: Measured vs. Predicted Property Data

Predicted physicochemical parameters for 2-(2-thiazolyl)cyclobutanamine include boiling point of 256.1±33.0 °C, density of 1.229±0.06 g/cm³, and pKa of 9.97±0.40 . These predicted values provide initial guidance for handling, purification, and formulation. For comparison, the 1-position analog 1-(4-methyl-1,3-thiazol-2-yl)cyclobutan-1-amine (CAS 1303845-63-7) has a different molecular weight of 168.26 g/mol (vs. 154.23 g/mol) and distinct predicted properties arising from the 4-methyl substitution on the thiazole ring [1].

pKa boiling point density physical chemistry

Thiazole-Cyclobutane Scaffold Biological Relevance: Class-Level Evidence

The combination of thiazole and cyclobutane/cyclobutyl amine moieties constitutes a recognized pharmacophore class in medicinal chemistry. Benzothiazole cyclobutyl amine derivatives are disclosed as histamine-3 (H₃) receptor ligands with potential utility in treating cognitive disorders and neurological conditions [1][2]. Additionally, thiazolylhydrazone derivatives incorporating cyclobutane rings have demonstrated measurable antibacterial and antifungal activities, with MIC values ranging from 16 to 128 μg/mL against various bacterial strains [3].

histamine H3 receptor antimicrobial pharmacophore

Optimal Research and Procurement Applications for 2-(2-thiazolyl)Cyclobutanamine (CAS 933713-04-3)


Medicinal Chemistry: Exploration of Novel Histamine H₃ Receptor Ligands

Based on the structural precedent established by benzothiazole cyclobutyl amine derivatives as histamine-3 receptor ligands [1][2], 2-(2-thiazolyl)cyclobutanamine may serve as a valuable scaffold for exploratory medicinal chemistry. Its thiazole-cyclobutanamine core structure offers a simplified analog for structure-activity relationship (SAR) investigations, potentially enabling the development of compounds with differentiated binding profiles or improved physicochemical properties. Procurement of this exact CAS 933713-04-3 ensures structural consistency in H₃-targeted hit-to-lead campaigns.

Chemical Biology Tool Compound Development

The compound's primary amine functionality provides a versatile synthetic handle for conjugation, derivatization, or bioconjugation. The 2-position amine connectivity on the cyclobutane ring distinguishes this scaffold from 1-position amine analogs [1][2], offering a unique geometry for probing biological systems. This differentiation supports its use in developing tool compounds where spatial orientation of the amine may influence target engagement or probe design.

Antimicrobial Scaffold Diversification

Thiazolyl-cyclobutane hybrid structures have demonstrated measurable antimicrobial activity in structurally related analogs (MIC values 16-128 μg/mL) [3]. 2-(2-Thiazolyl)cyclobutanamine provides a distinct scaffold variant for systematic exploration of antimicrobial structure-activity relationships, particularly where the 2-position amine geometry may confer differential activity against resistant strains relative to previously characterized analogs. This scaffold diversification represents a rational procurement use case.

Chemical Synthesis Intermediate and Building Block Sourcing

With predicted physicochemical parameters including pKa 9.97±0.40, boiling point 256.1±33.0 °C, and density 1.229±0.06 g/cm³ , this compound is suitable as a building block in multi-step organic synthesis. The defined properties facilitate planning for reaction conditions, purification protocols, and formulation development. Procurement of the exact CAS number ensures batch-to-batch consistency and reliable synthetic outcomes in research laboratories and CRO settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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